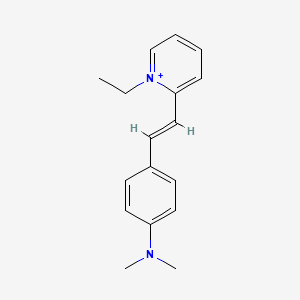
2-(4-Dimethylaminostyryl)-1-ethylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Dimethylaminostyryl)-1-ethylpyridinium is a styryl dye known for its unique photophysical properties. This compound is widely used in various scientific fields due to its ability to exhibit strong fluorescence and its sensitivity to environmental changes. It is particularly noted for its application in biological imaging and as a marker for cellular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminostyryl)-1-ethylpyridinium typically involves the reaction of 4-dimethylaminobenzaldehyde with 1-ethylpyridinium iodide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Dimethylaminostyryl)-1-ethylpyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted pyridinium compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-Dimethylaminostyryl)-1-ethylpyridinium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and environmental changes.
Biology: Employed in cellular imaging to stain and visualize mitochondria and other cellular structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of fluorescent materials and sensors for various applications.
Mécanisme D'action
The mechanism by which 2-(4-Dimethylaminostyryl)-1-ethylpyridinium exerts its effects is primarily through its interaction with cellular membranes and its ability to fluoresce under specific conditions. The compound targets mitochondrial membranes, where it accumulates and emits fluorescence, allowing for the visualization of cellular structures. The fluorescence intensity is influenced by the microenvironment, making it a valuable tool for studying cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
Comparison
2-(4-Dimethylaminostyryl)-1-ethylpyridinium is unique in its combination of high fluorescence quantum yield and sensitivity to environmental changes. Compared to similar compounds, it offers distinct advantages in terms of photostability and ease of synthesis. Its ability to selectively stain mitochondria and other cellular structures makes it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
42457-53-4 |
|---|---|
Formule moléculaire |
C17H21N2+ |
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1 |
Clé InChI |
VZWMLCVBIUHDKX-UHFFFAOYSA-N |
SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
SMILES isomérique |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
SMILES canonique |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Numéros CAS associés |
3785-01-1 (iodide) |
Synonymes |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















